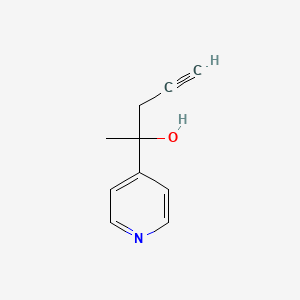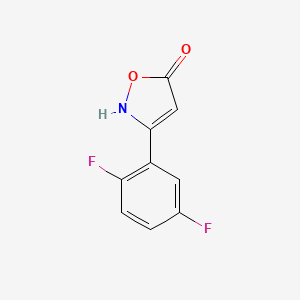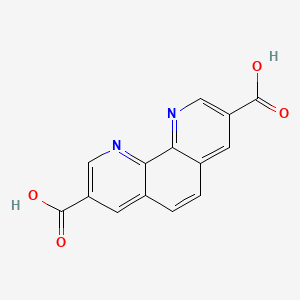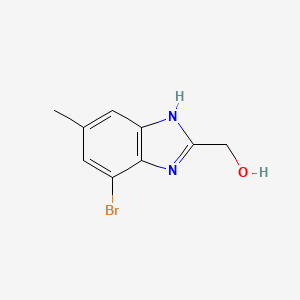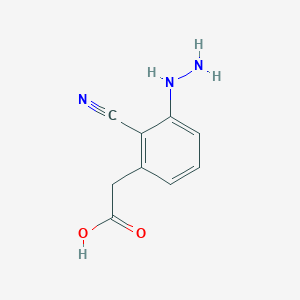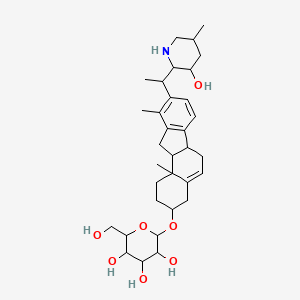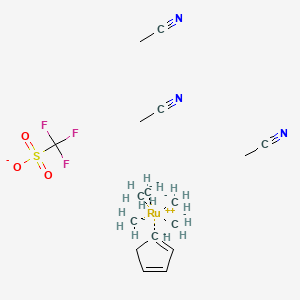
5,15-Di(4-aminophenyl)-10,20-diphenyl porphine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,15-Di(4-aminophenyl)-10,20-diphenyl porphine is a porphyrin derivative, which is a class of organic compounds known for their extensive conjugated systems and ability to coordinate metal ions. Porphyrins are essential in various biological systems, such as heme in hemoglobin and chlorophyll in plants. This particular compound is characterized by the presence of two 4-aminophenyl groups and two phenyl groups attached to the porphine core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,15-Di(4-aminophenyl)-10,20-diphenyl porphine typically involves the condensation of pyrrole with aldehydes under acidic conditions. A common method includes the use of 4-aminobenzaldehyde and benzaldehyde in the presence of a Lewis acid catalyst, such as boron trifluoride etherate. The reaction is carried out in a solvent like dichloromethane at room temperature, followed by oxidation with an oxidizing agent like p-chloranil to form the porphyrin core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. Purification steps such as column chromatography and recrystallization are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5,15-Di(4-aminophenyl)-10,20-diphenyl porphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different porphyrin derivatives.
Reduction: Reduction reactions can modify the porphyrin ring or the substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and aminophenyl groups.
Common Reagents and Conditions
Oxidation: Reagents like p-chloranil or potassium permanganate are used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Substitution: Halogenating agents or nucleophiles like amines and thiols are used under controlled conditions.
Major Products
The major products formed from these reactions include various substituted porphyrins, metalloporphyrins, and other functionalized derivatives that have different properties and applications.
Wissenschaftliche Forschungsanwendungen
5,15-Di(4-aminophenyl)-10,20-diphenyl porphine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metalloporphyrins, which are studied for their catalytic properties.
Biology: Investigated for its role in mimicking natural porphyrins in biological systems.
Medicine: Explored for use in photodynamic therapy (PDT) for cancer treatment due to its ability to generate singlet oxygen upon light irradiation.
Industry: Utilized in the development of
Eigenschaften
Molekularformel |
C44H32N6 |
|---|---|
Molekulargewicht |
644.8 g/mol |
IUPAC-Name |
4-[15-(4-aminophenyl)-10,20-diphenyl-21,23-dihydroporphyrin-5-yl]aniline |
InChI |
InChI=1S/C44H32N6/c45-31-15-11-29(12-16-31)43-37-23-19-33(47-37)41(27-7-3-1-4-8-27)34-20-24-38(48-34)44(30-13-17-32(46)18-14-30)40-26-22-36(50-40)42(28-9-5-2-6-10-28)35-21-25-39(43)49-35/h1-26,47,50H,45-46H2 |
InChI-Schlüssel |
FNUGBWUULHWQCC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)N)C8=CC=CC=C8)C=C4)C9=CC=C(C=C9)N)N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23,32-trioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25,29-octaene-28,4'-piperidine]-13-yl] acetate](/img/structure/B11926869.png)
![(2S)-3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B11926871.png)
